Benzyl 2-isopropyl-4-oxopyrrolidine-1-carboxylate
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Overview
Description
Benzyl 2-isopropyl-4-oxopyrrolidine-1-carboxylate is a chemical compound with the molecular formula C15H19NO3 . It has a molecular weight of 261.32 .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a five-membered pyrrolidine ring, which is a nitrogen heterocycle . The compound also contains a benzyl group and an isopropyl group .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are not fully detailed in the available resources. The compound has a molecular weight of 261.32 . More specific properties like boiling point, density, etc., are not provided .Scientific Research Applications
Chemistry and Synthesis
Chemical studies and reviews highlight the broad interest in compounds with complex structures, such as benzimidazoles, benzthiazoles, and other pyridine derivatives, for their varied applications ranging from catalysis to material science and biological activity (Boča, Jameson, & Linert, 2011; Lewandowski, Kalinowska, & Lewandowska, 2005). These reviews suggest that the chemistry of pyrrolidine derivatives is an area of active research, offering pathways to synthesize new materials with desired properties.
Material Science
Research into benzene-1,3,5-tricarboxamides and related compounds has shown their significance in nanotechnology, polymer processing, and biomedical applications due to their ability to self-assemble and form stable structures with unique properties (Cantekin, de Greef, & Palmans, 2012). This suggests potential research applications of Benzyl 2-isopropyl-4-oxopyrrolidine-1-carboxylate in creating new materials with tailored functionalities.
Safety and Hazards
Properties
IUPAC Name |
benzyl 4-oxo-2-propan-2-ylpyrrolidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO3/c1-11(2)14-8-13(17)9-16(14)15(18)19-10-12-6-4-3-5-7-12/h3-7,11,14H,8-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWXJVOAHFRGKEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CC(=O)CN1C(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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